molecular formula C15H18O7 B8087010 picrotin

picrotin

Cat. No.: B8087010
M. Wt: 310.30 g/mol
InChI Key: RYEFFICCPKWYML-QSZTXBPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picrotin (CAS 21416-53-5) is a naturally occurring sesquiterpenoid found in plants such as Anamirta cocculus and Picrorhiza kurrooa. It is a component of picrotoxin, an equimolar mixture with its structural analog, picrotoxinin . This compound acts as a selective antagonist of glycine receptors (GlyRs), particularly inhibiting α1, α2, and α3 homodimeric GlyRs with IC50 values of 57 µM, 117 µM, and variable potency for α3 subtypes, respectively . Unlike picrotoxinin, this compound lacks inhibitory activity on γ-aminobutyric acid (GABA) type A and C receptors, making it a valuable tool for studying GlyR-specific mechanisms .

Properties

IUPAC Name

(1R,3R,5S,8S,9R,12S,13R)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6?,7-,8-,9-,13-,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFFICCPKWYML-QSZTXBPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@H]4C([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Picrotin, a compound derived from the plant Anamirta cocculus, is often studied alongside its more toxic counterpart, picrotoxinin. While picrotoxinin is well-known for its potent effects on neurotransmitter systems, this compound's biological activity has garnered interest due to its unique properties and potential applications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is a non-competitive antagonist of the GABA_A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS). By blocking the GABA_A receptor, this compound inhibits chloride ion flow, leading to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, but this compound exhibits different potency and selectivity profiles.

Key Mechanisms:

  • GABA_A Receptor Antagonism: this compound binds to the GABA_A receptor, preventing chloride ion influx and promoting excitatory neurotransmission .
  • Ion Channel Interaction: this compound affects ion channel dynamics, particularly in glycine receptors (GlyRs), showing a higher potency in blocking homomeric GlyRs compared to heteromeric forms .

Pharmacological Effects

This compound's pharmacological profile suggests several potential therapeutic applications:

  • CNS Stimulant: Due to its antagonistic effects on GABA_A receptors, this compound may serve as a CNS stimulant, potentially beneficial in treating conditions characterized by excessive inhibition.
  • Antidote for CNS Depressants: Similar to picrotoxinin, this compound could be investigated as an antidote for poisoning from CNS depressants like barbiturates .
  • Research Tool: this compound is frequently used in research settings to study GABAergic signaling and ion channel function due to its specific inhibitory effects on GABA_A receptors.

Comparative Toxicity and Efficacy

A comparative analysis of this compound and picrotoxinin reveals significant differences in their biological activity:

CompoundPotency (IC50)Main ActionToxicity Level
This compound~4 µMGABA_A receptor antagonistModerate
Picrotoxinin~0.4 µMGABA_A receptor antagonistHigh

Picrotoxinin is approximately ten times more potent than this compound but also significantly more toxic . This distinction highlights the potential for using this compound in therapeutic contexts where lower toxicity is desirable.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Ion Channel Blockade: A study demonstrated that both picrotoxinin and this compound inhibit GABA_A receptors with similar mechanisms but different efficiencies. This research provided insights into how structural modifications can influence receptor interactions .
  • Toxicokinetics Comparison: Research comparing the toxicokinetics of picrotoxinin and this compound showed that while both compounds affect GABA_A receptors similarly, their metabolic pathways differ significantly. Picrotoxin hydrolyzes quickly into less active metabolites, while this compound has a more extended half-life in vivo .

Scientific Research Applications

Neuroscience Research

Picrotin is frequently utilized as a research tool in neuroscience to study GABAergic and glycinergic signaling pathways. Its antagonistic properties allow researchers to investigate the roles of these receptors in synaptic transmission and neuronal excitability. For example, studies have shown that this compound can effectively block GABA currents, providing insights into the modulation of inhibitory neurotransmission in the central nervous system (CNS) .

Toxicology Studies

This compound's effects on GABAA_A receptors make it relevant for toxicology research, particularly in understanding the mechanisms of convulsants. Comparative studies between picrotoxinin and this compound have revealed differences in their toxicokinetics and lethality profiles, with implications for developing antidotes against CNS depressants . The compound's ability to induce seizures in animal models allows for the exploration of seizure mechanisms and potential therapeutic interventions.

Pesticide Applications

This compound has also been explored for its efficacy as a pesticide and pediculicide due to its neurotoxic properties against insects . This application highlights the compound's potential beyond medical uses, suggesting avenues for agricultural innovation.

Case Studies

StudyFocusFindings
Newland & Cull-Candy (2007)GABAA_A receptor modulationThis compound reduces GABA current amplitude; binds preferentially to agonist-bound receptors .
Barrueto et al. (2003)Toxicokinetics comparisonPicrotoxin hydrolyzes into picrotic acid; short half-life but effective at inducing seizures .
Zhe et al. (2007)Structural binding analysisIdentified binding sites for this compound and picrotoxinin in GlyRs; differences in receptor sensitivity explained by structural variations .

Comparison with Similar Compounds

Structural Differences

Picrotin and picrotoxinin share a core picrotoxane skeleton but differ in their substituents:

  • This compound: Contains a dimethylmethanol group.
  • Picrotoxinin : Features an isopropenyl group .
    This structural divergence influences their binding orientations within ion channels. Mutagenesis studies reveal that the 2' pore-lining residue (glycine in α1 GlyRs vs. alanine in GABAARs) critically affects this compound’s binding, while picrotoxinin’s smaller size allows broader receptor interactions .

Mechanism of Action

  • Binding Kinetics :
    • Association Rate (kON) : Picrotoxinin (9.8 µM<sup>−1</sup>s<sup>−1</sup>) binds faster than this compound (8.1 µM<sup>−1</sup>s<sup>−1</sup>) .
    • Dissociation Rate : this compound dissociates 100× faster from GlyRs, reducing its affinity compared to picrotoxinin .
  • Effect on Channel Open Time :
    • Picrotoxinin reduces mean open time of α2 GlyRs from 47.9 ms (control) to 9.3 ms (10 µM) .
    • This compound requires 30 µM to achieve a similar reduction (2.9 ms) .

Receptor Specificity

Parameter This compound Picrotoxinin
GlyR α1 IC50 = 57 µM IC50 = 13 µM
GlyR α2 IC50 = 117 µM IC50 = 3.9 µM
GABAAR Inactive Potent inhibitor

Comparison with Other Channel Modulators

Bilobalide and Ginkgolide B

  • 5-HT3 Receptor Inhibition : Bilobalide and ginkgolide B (from Ginkgo biloba) block 5-HT3 receptors via overlapping but distinct mechanisms compared to picrotoxin. Picrotoxinin’s site partially overlaps with these compounds, but this compound shows negligible activity here .
  • Potency : Bilobalide is more potent at 5-HT3A receptors (IC50 ~1 µM) than picrotoxinin, highlighting divergent structure-activity relationships .

Tutin and Dihydrotutin

  • Neurotoxicity : Tutin, found in toxic honey, shares structural similarities with this compound but exhibits distinct effects on neuronal excitability. Carbon-13 NMR studies differentiate these compounds based on substituent patterns .

Glycine Receptor Studies

  • Mechanistic Insights : this compound’s voltage dependence and slow binding kinetics make it ideal for probing GlyR gating and pore architecture .
  • Genetic Mutations : Mutations at GlyR α1 Arg271 convert this compound from an antagonist to an allosteric potentiator, revealing critical residues in signal transduction .

Dyslipidemia and Metabolic Regulation

This compound’s inhibition of GABA may indirectly influence lipid metabolism. In mice, reduced this compound levels correlate with anti-dyslipidemic effects, though this mechanism remains secondary to its GlyR activity .

Bioproduction

Elicitors like yeast extract enhance this compound yields in Picrorhiza kurrooa cultures (2.47 µg/g dry weight), offering sustainable sourcing strategies .

Preparation Methods

Reaction Conditions and Mechanism

The transformation employs bis(acetylacetonato)cobalt(II) [Co(acac)₂], phenylsilane (PhSiH₃), and molecular oxygen in i-PrOH at ambient temperature. The mechanism proceeds via:

  • Cobalt-peroxide adduct formation : Co(acac)₂ reacts with O₂ to generate a Co(III)-peroxide species, which abstracts a hydrogen atom from PhSiH₃.

  • Radical hydration : The Co–H intermediate adds regioselectively to PXN’s exocyclic olefin, forming a carbon-centered radical that traps oxygen.

  • Silyl peroxide reduction : Sequential O–O bond cleavage and protonation yield the tertiary alcohol at C10, completing the hydration.

Table 1: Optimization of Mukaiyama Hydration for this compound Synthesis

ParameterOptimal ValueYield Impact
Co(acac)₂ Loading10 mol%<5% variance
PhSiH₃ Equivalents2.0Critical for O₂ activation
Solventi-PrOH84% yield vs. 52% in THF
Temperature25°CNo improvement at 0°C

This method’s success hinges on the steric accessibility of PXN’s Δ¹⁵ double bond, which avoids side reactions observed in bulkier substrates.

Total Synthesis from (R)-Carvone

This compound’s de novo synthesis from terpene precursors exemplifies modern retrosynthetic logic. Shenvi’s 12-step route from (R)-carvone (3 ) remains the shortest sequence to date.

Key Transformations

  • Aldol Annulation : Deprotonation of (R)-carvone with NaHMDS/MgCl₂ forms a magnesium enolate, which undergoes aldol addition with methyl-2-oxobutanoate to establish the C1–C2 bond (>20:1 dr).

  • Bicyclic Core Construction : A Nazarov cyclization of ketoester 4 generates the [4.3.0]bicyclononane skeleton, leveraging geminal dimethyl groups at C5 for torsional steering.

  • Late-Stage Oxidations :

    • C–H Oxidation : RuCl₃/NaIO₄ oxidizes C15 methyl to carboxylic acid.

    • Demethylation : Pb(OAc)₄/I₂ cleaves the C5–CH₃ bond, forming the γ-lactone.

Table 2: Synthetic Route from (R)-Carvone to this compound

StepTransformationReagents/ConditionsYield
1Aldol AdditionNaHMDS, MgCl₂, −78°C67%
4Nazarov CyclizationTfOH, CH₂Cl₂, 0°C78%
8C15 Methyl OxidationRuCl₃, NaIO₄, H₂O/MeCN79%
10LactonizationPb(OAc)₄, I₂, CCl₄51%
12Mukaiyama HydrationCo(acac)₂, PhSiH₃, O₂84%

Stereochemical Considerations

The C5 gem-dimethyl group serves dual roles:

  • Symmetrization : Mitigates stereochemical complexity during bicyclization.

  • Oxidative Handle : Directs site-selective C–C bond cleavage for lactone formation.

Alternative Approaches and Limitations

Biomimetic Synthesis

Attempts to mimic this compound’s biosynthetic pathway—hypothesized to involve cyclization of a farnesyl diphosphate derivative—have achieved limited success. Enzymatic hydroxylation at C10 remains inefficient in vitro.

Radical-Based Functionalization

Recent work by Maimone et al. applied cobalt-catalyzed hydrogen atom transfer (HAT) to install the C10 hydroxyl group. While promising, competing epoxide opening reduced yields to <30%.

Comparative Analysis of Methods

Table 3: Method Efficiency Metrics

MethodStepsOverall YieldScalability
Semisynthesis (PXN→19)184%>10 g
Total Synthesis128.2%1–5 g
Biomimetic18+<1%Milligram

Semisynthesis excels in practicality but requires access to PXN, itself a high-value target. Total synthesis offers material independence at the cost of step economy .

Q & A

Q. Q1: How can researchers design initial in vitro studies to evaluate picrotin’s inhibitory effects on neuronal GABA receptors?

Methodological Answer:

  • PICOT Framework :

    ElementDescription
    PopulationCultured hippocampal neurons (rat-derived)
    InterventionThis compound administration at concentrations of 1–100 µM
    ComparisonControl group treated with vehicle (e.g., DMSO)
    OutcomeElectrophysiological measurement of GABA_A receptor currents
    TimeAcute exposure (10–30 minutes) vs. chronic exposure (24–48 hours)
  • Design Considerations :

    • Use patch-clamp electrophysiology to quantify ion channel activity .
    • Include dose-response curves to establish EC₅₀/IC₅₀ values.
    • Validate specificity using GABA receptor antagonists (e.g., bicuculline) .
  • Data Interpretation :

    • Compare pre- and post-intervention currents to assess inhibition kinetics.
    • Use ANOVA for multi-group comparisons (e.g., concentration gradients) .

Advanced Research Questions

Q. Q2: How can conflicting findings on this compound’s neurotoxicity in rodent models be systematically analyzed?

Methodological Answer:

  • PICOT Framework :

    ElementDescription
    PopulationAdult Sprague-Dawley rats (6–8 weeks old)
    InterventionIntraperitoneal this compound (10 mg/kg/day)
    ComparisonSham group (saline injection) vs. positive control (kainic acid)
    OutcomeHistopathological assessment of hippocampal neuronal loss
    Time7-day exposure with 14-day follow-up
  • Conflict Resolution Strategies :

    • Conduct a systematic review to identify variability in dosing, species, or endpoints .
    • Perform meta-analysis using standardized toxicity scales (e.g., neuronal density/mm²) .
    • Address confounding variables (e.g., blood-brain barrier permeability) via pharmacokinetic studies .
  • Statistical Tools :

    • Apply random-effects models to account for heterogeneity across studies .

Methodological Guidance for Dose Optimization

Q. Q3: What strategies optimize this compound dosing in preclinical studies to balance efficacy and toxicity?

Methodological Answer:

  • PICOT Framework :

    ElementDescription
    PopulationZebrafish larvae (5 days post-fertilization)
    InterventionThis compound exposure at 0.1–50 µM in embryo medium
    ComparisonVehicle control vs. reference GABA inhibitor (e.g., picrotoxin)
    OutcomeSurvival rate, locomotor activity, and CNS apoptosis markers
    Time72-hour exposure with daily monitoring
  • Optimization Steps :

    • Use factorial design to test interactions between concentration, exposure duration, and developmental stage .
    • Apply toxicity thresholds (LC₅₀) and therapeutic indices (TI = LC₅₀/EC₅₀) .
    • Validate with RNA sequencing to identify off-target pathways .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in this compound’s reported binding affinity to GABA_A receptor subtypes?

Methodological Answer:

  • PICOT Framework :

    ElementDescription
    PopulationRecombinant αβγ GABA_A receptors expressed in HEK293 cells
    InterventionRadioligand binding assays with ³H-picrotin
    ComparisonWild-type vs. mutant receptors (e.g., α1β2γ2 vs. α5β3γ3)
    OutcomeKd (dissociation constant) and Bmax (receptor density)
    TimeEquilibrium binding over 60 minutes
  • Resolution Workflow :

    • Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
    • Use homologous competition assays to validate specificity .
    • Compare results across independent labs using blinded replicates .

Advanced Mechanistic Studies

Q. Q5: What experimental designs elucidate this compound’s allosteric modulation of GABA_A receptors versus direct channel block?

Methodological Answer:

  • PICOT Framework :

    ElementDescription
    PopulationXenopus laevis oocytes expressing human GABA_A receptors
    InterventionCo-application of this compound with GABA (1–1000 µM)
    ComparisonThis compound alone vs. This compound + GABA
    OutcomeCurrent amplitude and desensitization kinetics
    Time1–5-minute perfusion periods
  • Methodology :

    • Use two-electrode voltage clamping to record currents .
    • Analyze Schild plots to distinguish competitive vs. non-competitive antagonism .
    • Perform mutagenesis studies to identify binding residues (e.g., β2-TM2 domain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.